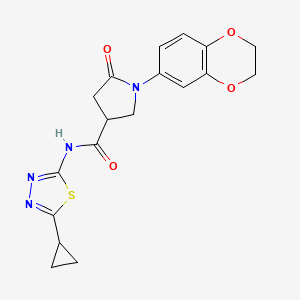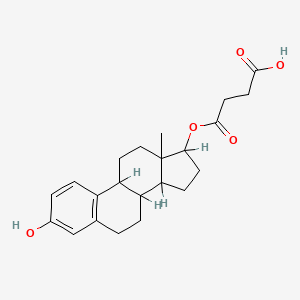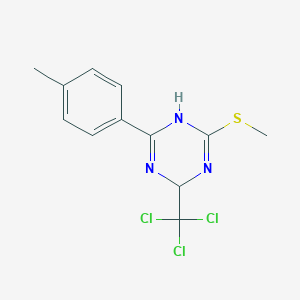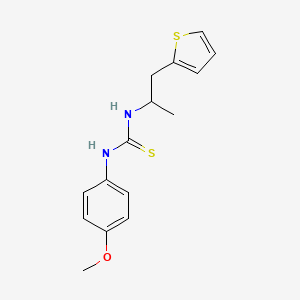![molecular formula C20H21ClF3N3O2 B1229279 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B1229279.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide is a member of piperazines.
Scientific Research Applications
Potential Pesticide Applications
N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, including N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide, have been characterized through X-ray powder diffraction. These compounds are recognized for their potential as pesticides. The study provides experimental data on peak positions, peak intensities, d values, Miller indices, and unit-cell parameters, contributing to the understanding of these organic compounds' structural properties (Olszewska, Tarasiuk, & Pikus, 2011).
Anticancer and Antimicrobial Activities
Research has been conducted on a series of N-aryl substituted phenyl acetamide analogs of 3-methyl-[1,2,4] triazolo[3,4-a] phthalazines, which were synthesized starting from commercially available phthalic anhydride. These compounds were tested for their inhibitory activity against the HCT 116 cancer cell line and also screened for their antimicrobial activities. Among the compounds, some showed promising activity with IC50 values of 70 to 90 µg mL-1, marking them as active compounds (Kumar et al., 2019).
Comparative Metabolism in Liver Microsomes
Studies have focused on the metabolism of chloroacetamide herbicides and selected metabolites in human and rat liver microsomes. Compounds like acetochlor, alachlor, butachlor, and metolachlor are pre-emergent herbicides used in agricultural crop production. The research details the metabolism process of these compounds, their conversion into intermediate metabolites, and the subsequent production of bioactivated products. It's noteworthy that the cytochrome P450 isoforms responsible for human metabolism of these herbicides are CYP3A4 and CYP2B6 (Coleman et al., 2000).
properties
Molecular Formula |
C20H21ClF3N3O2 |
|---|---|
Molecular Weight |
427.8 g/mol |
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide |
InChI |
InChI=1S/C20H21ClF3N3O2/c1-29-18-5-3-2-4-17(18)27-10-8-26(9-11-27)13-19(28)25-14-6-7-16(21)15(12-14)20(22,23)24/h2-7,12H,8-11,13H2,1H3,(H,25,28) |
InChI Key |
BJGSHJCBKOQDNT-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(4-methyl-N-(4-methylphenyl)sulfonylanilino)-N-[(1-methyl-4-piperidinylidene)amino]acetamide](/img/structure/B1229200.png)
![2-acetamido-3-(1H-indol-3-yl)propanoic acid [3,5-bis(trifluoromethyl)phenyl]methyl ester](/img/structure/B1229202.png)
![1-(3-Chloro-4-fluorophenyl)-4-[(4-methyl-1-piperazinyl)-oxomethyl]-2-pyrrolidinone](/img/structure/B1229203.png)



![4-[(2-chloro-6-fluorophenyl)-oxomethyl]-7-methyl-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one](/img/structure/B1229210.png)
![3-[(4-Anilinophenyl)diazenyl]benzene-1-sulfonate](/img/structure/B1229211.png)



![3-[2-Hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-1-oxo-4-phenylbutyl]-5,5-dimethyl-N-[(2-methylphenyl)methyl]-4-thiazolidinecarboxamide](/img/structure/B1229219.png)